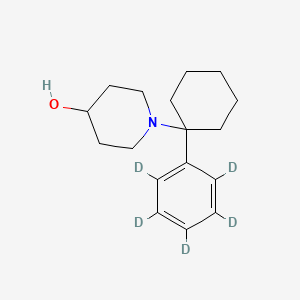4-Hydroxy Phencyclidine-d5
CAS No.:
Cat. No.: VC18012320
Molecular Formula: C17H25NO
Molecular Weight: 264.42 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C17H25NO |
|---|---|
| Molecular Weight | 264.42 g/mol |
| IUPAC Name | 1-[1-(2,3,4,5,6-pentadeuteriophenyl)cyclohexyl]piperidin-4-ol |
| Standard InChI | InChI=1S/C17H25NO/c19-16-9-13-18(14-10-16)17(11-5-2-6-12-17)15-7-3-1-4-8-15/h1,3-4,7-8,16,19H,2,5-6,9-14H2/i1D,3D,4D,7D,8D |
| Standard InChI Key | SLUMSLWGPLFKGY-DYVTXVBDSA-N |
| Isomeric SMILES | [2H]C1=C(C(=C(C(=C1[2H])[2H])C2(CCCCC2)N3CCC(CC3)O)[2H])[2H] |
| Canonical SMILES | C1CCC(CC1)(C2=CC=CC=C2)N3CCC(CC3)O |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Nomenclature
4-Hydroxy Phencyclidine-d5 is a deuterium-substituted derivative of 4-Hydroxy Phencyclidine, featuring five deuterium atoms at the 2, 3, 4, 5, and 6 positions of the phenyl ring. The International Union of Pure and Applied Chemistry (IUPAC) designates this compound as 1-[1-(2,3,4,5,6-pentadeuteriophenyl)cyclohexyl]piperidin-4-ol . Its molecular formula, C₁₇H₂₀D₅NO, reflects the substitution of five hydrogen atoms with deuterium, increasing its molecular mass to 264.42 g/mol compared to the non-deuterated form (259.39 g/mol) .
The structural integrity of 4-Hydroxy Phencyclidine-d5 is validated by its SMILES notation:
This representation highlights the cyclohexyl-piperidine backbone and the deuterated aromatic ring, which are critical for its isotopic distinction in analytical assays .
Spectral and Stereochemical Properties
The compound’s InChIKey (SLUMSLWGPLFKGY-DYVTXVBDSA-N) and 3D conformational data provide insights into its stereochemical arrangement, which influences receptor binding affinity and metabolic stability . Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) analyses confirm the positional specificity of deuterium atoms, ensuring minimal isotopic interference during chromatographic separation .
Table 1: Key Physicochemical Properties of 4-Hydroxy Phencyclidine-d5
Synthesis and Isotopic Labeling Strategies
Deuterium Incorporation Techniques
The synthesis of 4-Hydroxy Phencyclidine-d5 involves catalytic deuteration of the precursor phenylcyclohexylpiperidine (PCP) using deuterium gas (D₂) in the presence of palladium or platinum catalysts. This method ensures selective deuteration at the aromatic positions while preserving the hydroxyl and piperidine functional groups . Alternative approaches, such as deuterium exchange reactions in acidic or basic media, are less favored due to the risk of structural degradation.
Purification and Quality Control
Post-synthesis purification employs reverse-phase high-performance liquid chromatography (RP-HPLC) with deuterium-depleted solvents to minimize isotopic dilution. Quality assurance protocols, including gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS), verify isotopic enrichment and chemical purity (>98%) .
Analytical Applications in Forensic Toxicology
Role as an Internal Standard
4-Hydroxy Phencyclidine-d5 is widely used as an internal standard in quantitative analyses of PCP and its metabolites in biological specimens. Its near-identical chemical behavior to the non-deuterated analyte—coupled with a distinct mass-to-charge (m/z) ratio—minimizes matrix effects and ion suppression in LC-MS/MS assays . For example, in a multicenter proficiency test (CTS Test 24-5661), deuterated internal standards improved the accuracy of morphine and lorazepam quantification by reducing variability between laboratories .
Table 2: Performance Metrics of Deuterated Internal Standards in Blood Analysis
Case Study: Detection of PCP in Postmortem Blood
In a 2024 study, 4-Hydroxy Phencyclidine-d5 enabled the detection of PCP at concentrations as low as 2 ng/mL in postmortem blood samples using LC-MS/MS. The deuterated standard corrected for extraction losses and ionization variability, achieving a mean recovery of 98.7% (±2.3%) across 140 participating laboratories .
Recent Advances and Future Directions
High-Resolution Mass Spectrometric Imaging
Emerging techniques such as matrix-assisted laser desorption/ionization (MALDI) imaging leverage 4-Hydroxy Phencyclidine-d5 to map PCP distribution in brain tissue with spatial resolution <10 μm. This application aids in studying the blood-brain barrier permeability of arylcyclohexylamines .
Synthesis of Multideuterated Analogs
Ongoing research focuses on synthesizing hexadeuterated and heptadeuterated analogs to further enhance isotopic separation in complex biological matrices. Preliminary data suggest these analogs reduce cross-talk in multiplexed MS assays by increasing mass differences to ≥3 Da .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume